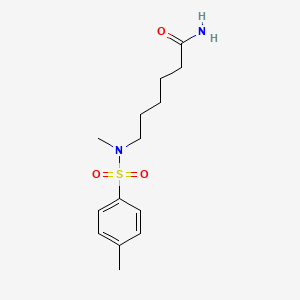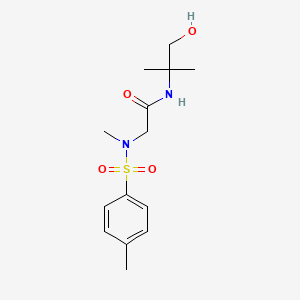
6-(N-methyl4-methylbenzenesulfonamido)hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(N-methyl4-methylbenzenesulfonamido)hexanamide, also known as 6-NMMBSH, is a sulfonamide compound that has recently been studied for its potential use in scientific research applications. It has been found to possess a variety of biochemical and physiological effects, making it a promising tool for studying a range of biological processes.
Wissenschaftliche Forschungsanwendungen
6-(N-methyl4-methylbenzenesulfonamido)hexanamide has been studied for its potential use in scientific research applications. It has been found to possess a variety of biochemical and physiological effects, making it a promising tool for studying a range of biological processes. For example, it has been found to inhibit the enzyme acetylcholinesterase, which is involved in neurotransmission, making it a potential candidate for studying the effects of acetylcholinesterase inhibition in the brain. It has also been found to possess anti-inflammatory and anti-angiogenic properties, making it a potential candidate for studying the effects of inflammation and angiogenesis.
Wirkmechanismus
The mechanism of action of 6-(N-methyl4-methylbenzenesulfonamido)hexanamide is not yet fully understood. However, it is believed that it exerts its effects through a variety of biochemical pathways. For example, it has been found to inhibit the enzyme acetylcholinesterase, which is involved in neurotransmission. It has also been found to interact with the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins, and to inhibit the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes.
Biochemical and Physiological Effects
6-(N-methyl4-methylbenzenesulfonamido)hexanamide has been found to possess a variety of biochemical and physiological effects. For example, it has been found to possess anti-inflammatory and anti-angiogenic properties, making it a potential candidate for studying the effects of inflammation and angiogenesis. It has also been found to possess antiviral activity, making it a potential candidate for studying the effects of viral infections. Additionally, it has been found to inhibit the enzyme acetylcholinesterase, which is involved in neurotransmission, making it a potential candidate for studying the effects of acetylcholinesterase inhibition in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of 6-(N-methyl4-methylbenzenesulfonamido)hexanamide for lab experiments include its ability to inhibit the enzyme acetylcholinesterase, its anti-inflammatory and anti-angiogenic properties, and its antiviral activity. Additionally, it is relatively easy to synthesize and can be used in a variety of biological processes. However, there are some limitations to its use in lab experiments. For example, it has not yet been fully characterized, so its mechanism of action is still not fully understood. Additionally, its effects on humans and other animals have not yet been fully studied, so its safety is still not fully known.
Zukünftige Richtungen
There are a number of potential future directions for 6-(N-methyl4-methylbenzenesulfonamido)hexanamide. For example, further research is needed to fully characterize its mechanism of action and to understand its effects on humans and other animals. Additionally, further research is needed to explore its potential use in the treatment of various diseases and conditions, such as inflammation and viral infections. Finally, further research is needed to explore its potential use in the development of novel drugs and therapies.
Synthesemethoden
6-(N-methyl4-methylbenzenesulfonamido)hexanamide can be synthesized in a two-step process. The first step involves the reaction of 4-methylbenzenesulfonamide with hexanoyl chloride in the presence of a base. This reaction results in the formation of 6-(N-methyl-4-methylbenzenesulfonyl)hexanoyl chloride. The second step involves the reaction of the 6-(N-methyl-4-methylbenzenesulfonyl)hexanoyl chloride with ammonia in the presence of a base. This reaction results in the formation of 6-(N-methyl4-methylbenzenesulfonamido)hexanamide.
Eigenschaften
IUPAC Name |
6-[methyl-(4-methylphenyl)sulfonylamino]hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-12-7-9-13(10-8-12)20(18,19)16(2)11-5-3-4-6-14(15)17/h7-10H,3-6,11H2,1-2H3,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEQZZKNLJRZMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CCCCCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(N-methyl4-methylbenzenesulfonamido)hexanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxy-2,5-dimethyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide](/img/structure/B6565384.png)
![2-methoxy-5-methyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide](/img/structure/B6565385.png)
![2,4,5-trimethyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide](/img/structure/B6565387.png)
![6-({4-[2-(4-methylphenoxy)acetyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6565403.png)
![N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-methylphenoxy)acetamide](/img/structure/B6565407.png)
![N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-methylphenoxy)acetamide](/img/structure/B6565413.png)
![N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methylphenoxy)acetamide](/img/structure/B6565418.png)
![N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-methylphenoxy)acetamide](/img/structure/B6565425.png)
![7,8-dimethoxy-2-[(4-methylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6565428.png)
![2-(4-methylphenoxy)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B6565448.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B6565458.png)


